![molecular formula C14H19NOS B5856883 4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine, commonly known as MPTP, is a synthetic compound that has been used extensively in scientific research. The compound is known for its unique chemical structure and has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine neurons and causes selective neurodegeneration in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models has been shown to replicate many of the biochemical and physiological changes seen in human Parkinson's disease. These include the loss of dopamine-producing neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor deficits.
実験室実験の利点と制限
MPTP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be well-controlled and predictable. However, there are also limitations to its use, including its toxicity and the fact that it only replicates some of the features of Parkinson's disease.
将来の方向性
There are several potential future directions for research involving MPTP. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool for studying the neurobiology of addiction and other neurological disorders. Additionally, there is ongoing research into the potential use of MPTP as a biomarker for Parkinson's disease and other neurodegenerative disorders.
合成法
The synthesis of MPTP involves the reaction of 2-methoxybenzaldehyde with propenal in the presence of a thiomorpholine catalyst. The resulting product is then purified using various techniques, including chromatography and recrystallization.
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research. One of the primary uses of MPTP is in the field of neuroscience, where it has been used to induce Parkinson's disease in animal models. MPTP is also used in the study of drug addiction and has been shown to produce behavioral and neurochemical effects similar to those seen with cocaine and amphetamines.
特性
IUPAC Name |
4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-16-14-7-3-2-5-13(14)6-4-8-15-9-11-17-12-10-15/h2-7H,8-12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMOMAORSKJZTH-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-(2-Methoxyphenyl)-2-propen-1-yl]thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

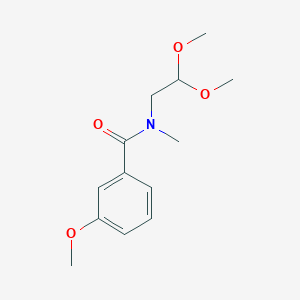
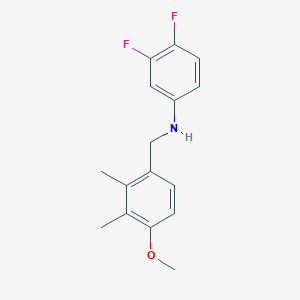
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
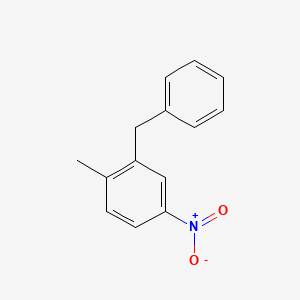
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
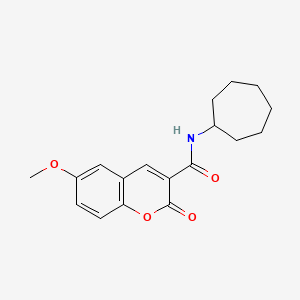
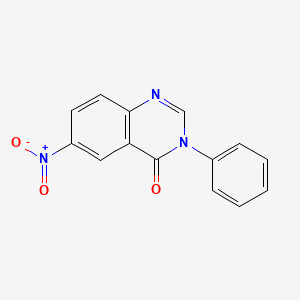
![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
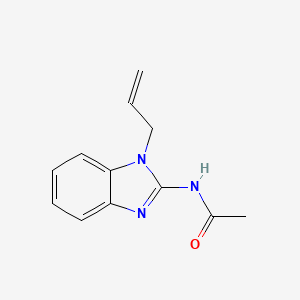
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
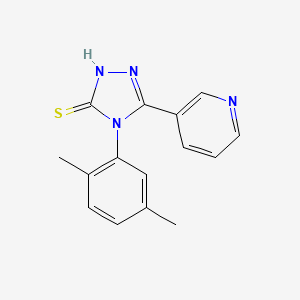
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)